molecular formula C4H4F3N3O B2965060 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 51856-10-1

4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2965060
CAS RN: 51856-10-1
M. Wt: 167.091
InChI Key: OBKUFPKPQLWJHJ-UHFFFAOYSA-N
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Description

“4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is an organic compound. It is also known as 4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione . The molecular formula of the compound is C4H4F3N3S and it has a molecular weight of 183.155 .


Synthesis Analysis

The synthesis of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be achieved through several steps. For instance, 2-methyl-1,3,4-thiadiazole can undergo N-methylation reaction to produce 2-methyl-1,3,4-thiadiazole methylation product. Then, this product can react with ethanol to generate "4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one" .


Molecular Structure Analysis

The molecular structure of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound appears as a white crystal or crystalline powder . It is soluble in alcohol, ketone, and ether organic solvents, but insoluble in water .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of “4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one”. However, the specific details for six to eight unique applications with separate and detailed sections as requested are not readily available in the search results.

Based on the information found, here is a general overview of some potential applications:

Insecticides and Fungicides

Derivatives of 1,2,3-triazole, which share a similar core structure with the compound , have been used as insecticides and fungicides due to their ability to disrupt biological pathways in pests .

Antimicrobial Activities

Some 1,2,4-triazole derivatives have shown good antimicrobial activities against various microorganisms . This suggests potential for the compound to be used in developing new antimicrobial agents.

Synthetic Chemistry

The 1,2,4-triazole core is a versatile scaffold in synthetic chemistry for creating compounds with structural diversity . This could imply various applications in material science or pharmaceuticals.

Medicinal Chemistry

The unique properties of trifluoromethyl groups in medicinal chemistry suggest that the compound could be useful in drug design and development .

Safety and Hazards

“4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is an organic synthetic compound and may have certain toxicity. It should be avoided from inhalation or ingestion .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKUFPKPQLWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Synthesis routes and methods

Procedure details

18.3 g (0.1 mol) of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione are introduced into 100 ml of 2.5-molar sodium hydroxide solution. A hydrogen peroxide solution (34 ml of 30% strength hydrogen peroxide: 0.33 mol of H2O2) is slowly added dropwise at 40° C. to 50° C. and stirring of the mixture is continued for 2 hours at 50° C. Excess oxidant is then removed using sodium bisulphite, and the mixture is subsequently acidified using concentrated hydrochloric acid. The reaction mixture is then refluxed for 15 hours, subsequently stirred into ice-water and then extracted using methylene chloride. The extraction solution is dried using sodium sulphate and filtered. The solvent is carefully removed from the filtrate by distillation under a water pump vacuum. 11.3 g (68% of theory) of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one are obtained as a solid residue of melting point 64° C.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

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